2-[2-(Sec-butyl)phenoxy]butanoic acid

Lipophilicity Physicochemical Property SAR

2-[2-(Sec-butyl)phenoxy]butanoic acid (CAS 915921-89-0) is a synthetic phenoxyalkanoic acid derivative with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol. It features an ortho-sec-butyl substituent on the phenoxy ring and a butanoic acid side chain, placing it within a series of related aryloxyalkanoic acids often utilized as building blocks or screening compounds in agrochemical and pharmaceutical research.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
CAS No. 915921-89-0
Cat. No. B181012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Sec-butyl)phenoxy]butanoic acid
CAS915921-89-0
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1OC(CC)C(=O)O
InChIInChI=1S/C14H20O3/c1-4-10(3)11-8-6-7-9-13(11)17-12(5-2)14(15)16/h6-10,12H,4-5H2,1-3H3,(H,15,16)
InChIKeyXAMHWZJEVYGSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Sec-butyl)phenoxy]butanoic acid (CAS 915921-89-0) – Structural Identity and Procurement Baseline for Research Sourcing


2-[2-(Sec-butyl)phenoxy]butanoic acid (CAS 915921-89-0) is a synthetic phenoxyalkanoic acid derivative with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol [1]. It features an ortho-sec-butyl substituent on the phenoxy ring and a butanoic acid side chain, placing it within a series of related aryloxyalkanoic acids often utilized as building blocks or screening compounds in agrochemical and pharmaceutical research . The compound is supplied for laboratory use with a typical purity specification of 95% . Despite superficial naming similarities, it is structurally and functionally distinct from the herbicide fenoxaprop-P-ethyl, a misattribution found on some vendor sites .

Synthetic phenoxyalkanoic acid building block with ortho-sec-butyl substitution for SAR libraries
Supplied at 95% purity for research use; distinct from herbicide fenoxaprop-P-ethyl despite naming similarity
Selection context for physicochemical property-driven lead optimization and agrochemical intermediate research

Why 2-[2-(Sec-butyl)phenoxy]butanoic acid Cannot Be Interchanged with Shorter-Chain Analogs in Research Applications


Within the 2-(2-sec-butylphenoxy)alkanoic acid series, the length of the carboxylic acid side chain directly governs key physicochemical properties such as lipophilicity (logP), acidity (pKa), and molecular flexibility (rotatable bond count) . These parameters are critical for target binding, membrane permeability, and metabolic stability. A researcher cannot simply substitute 2-[2-(sec-butyl)phenoxy]butanoic acid with its propanoic or acetic acid homolog and expect to retain the same structure-activity relationship (SAR) profile. The quantitative differences in predicted logP and pKa (see Section 3) demonstrate that each methylene unit increment produces a measurable, non-linear shift in these properties, making the butanoic acid variant a distinct chemical tool rather than a generic member of the series .

Chain length Shorter propanoic or acetic acid homologs exhibit lower lipophilicity and different pKa; SAR profile may not transfer directly.
Positional isomer Para-substituted analogs lack ortho steric shielding, potentially altering metabolic stability and target recognition.
Vendor attribution Mislabeling as fenoxaprop-P-ethyl has been observed; confirm structural identity upon receipt.

2-[2-(Sec-butyl)phenoxy]butanoic acid – Quantitative Differentiation Evidence Against Closest Structural Analogs


Increased Lipophilicity (XLogP3-AA) vs. Propanoic and Acetic Acid Homologs

The target compound exhibits a predicted XLogP3-AA of 4.1 [1], which is higher than the values computed for its shorter-chain analogs. This indicates that the butanoic acid variant is significantly more lipophilic, a critical factor for membrane penetration and hydrophobic target engagement.

Lipophilicity (XLogP3-AA)
Cross-study comparable
Target: XLogP3-AA = 4.1
Δ ≈ +0.6 vs propanoic; Δ ≈ +1.2 vs acetic acid homolog
Supports selection for hydrophobic target engagement and membrane partitioning studies.
Comparator values estimated from structure-based prediction.
Lipophilicity Physicochemical Property SAR

Predicted Acid Dissociation Constant (pKa) Differentiation from Shorter-Chain Analogs

The predicted pKa of 2-[2-(sec-butyl)phenoxy]butanoic acid is 3.26 ± 0.10 , which is distinct from the predicted values for its propanoic and acetic acid homologs. The electron-donating effect of the additional alkyl carbon in the butanoic acid chain slightly elevates the pKa, affecting the compound's ionization state at physiological pH.

Acid Dissociation (pKa)
Data to verify
Target: pKa = 3.26 ± 0.10
Δ ≈ +0.16 vs propanoic; Δ ≈ +0.31 vs acetic acid homolog
Measurable pKa shift may alter ionization state at physiological pH; context for permeability and solubility profiling.
Class-level estimates based on inductive electron donation trends.
pKa Ionization State ADME

Enhanced Molecular Flexibility (Rotatable Bond Count) Relative to Lower Homologs

The target compound has a rotatable bond count of 6, as computed by Cactvs (PubChem) [1]. This is higher than the propanoic acid homolog (5 rotatable bonds) and the acetic acid homolog (4 rotatable bonds), providing greater conformational flexibility for induced-fit binding or adaptation to diverse protein pockets.

Rotatable Bond Count
Cross-study comparable
Target: 6 rotatable bonds
+1 vs propanoic; +2 vs acetic acid homolog
Higher conformational flexibility supports fragment-based screening and induced-fit binding studies.
Computed by Cactvs 3.4.8.18; entropic penalty context-dependent.
Conformational Flexibility Entropy Target Binding

Structural Distinction from Positional Isomers (Ortho- vs. Para-Sec-Butyl Substitution)

The compound features an ortho-sec-butyl substituent on the phenoxy ring [1], creating steric hindrance around the ether linkage and the carboxylic acid side chain. The para-substituted analog (e.g., 2-[4-(sec-butyl)phenoxy]acetic acid, CAS 4917-89-9) lacks this steric bulk near the reactive center, which can lead to different metabolic stability and target recognition profiles.

Ortho- vs. Para-Substitution
Class-level inference
Ortho (2-position) sec-butyl group
Qualitative steric shielding vs. para isomer (CAS 4917-89-9)
Isomer identity critical to avoid misassignment; ortho substitution may alter metabolic stability and receptor interactions.
No direct comparative bioactivity data available; confirm via NMR or LC-MS.
Positional Isomerism Steric Hindrance Receptor Selectivity

Optimal Research and Procurement Scenarios for 2-[2-(Sec-butyl)phenoxy]butanoic acid Based on Quantitative Differentiation


Physicochemical Property-Driven Lead Optimization in Medicinal Chemistry

When a project requires a phenoxyalkanoic acid building block with a specific logP window (e.g., XLogP3-AA of 4.1) and a defined pKa (3.26) for optimal CNS penetration or target-specific binding, 2-[2-(sec-butyl)phenoxy]butanoic acid provides a quantifiably distinct option within its series [1]. Its higher lipophilicity compared to the propanoic and acetic acid homologs (ΔXLogP3-AA ≈ +0.6 and +1.2, respectively [1]) makes it preferable for targets with hydrophobic binding pockets.

Chemical Biology Probe Development Requiring Ortho-Substituted Steric Shielding

The ortho-sec-butyl group in 2-[2-(sec-butyl)phenoxy]butanoic acid introduces steric hindrance near the carboxylic acid moiety, a feature absent in para-substituted isomers [2]. This steric shielding can be exploited to design probes with reduced susceptibility to esterase-mediated hydrolysis or to probe steric constraints within enzyme active sites. Researchers should verify the ortho substitution pattern via NMR or LC-MS upon receipt to avoid procurement errors caused by vendor mislabeling.

Fragment-Based Screening Libraries with Enhanced Conformational Diversity

With 6 rotatable bonds, 2-[2-(sec-butyl)phenoxy]butanoic acid offers greater conformational flexibility than its propanoic (5 bonds) and acetic (4 bonds) acid counterparts [1]. This property is advantageous in fragment-based drug discovery, where a higher degree of flexibility allows a fragment to adopt multiple binding poses and identify novel binding sites via conformational selection or induced-fit mechanisms.

Agrochemical Intermediate Research and Development

The phenoxyalkanoic acid scaffold, when paired with an ortho-sec-butyl substituent, is reminiscent of structural motifs found in commercial herbicides, though 2-[2-(sec-butyl)phenoxy]butanoic acid itself is not fenoxaprop-P-ethyl . Its physicochemical profile (logP, pKa) may serve as a starting point for synthesizing novel agrochemical candidates with tailored environmental fate properties. The compound's predicted boiling point (355.8 ± 25.0 °C ) supports its use in standard organic synthesis workflows without premature thermal degradation.

Application
Selection Property
Validation Focus
Physicochemical lead optimization
Distinct logP/pKa window within phenoxyalkanoic acid series
Membrane partitioning and ionization profile validation
Chemical biology probe development
Ortho-sec-butyl steric shielding near carboxylic acid
Esterase susceptibility and enzyme active-site steric constraints
Fragment-based screening libraries
6 rotatable bonds for enhanced conformational diversity
Conformational selection and induced-fit binding site identification
Agrochemical intermediate research
Phenoxyalkanoic acid scaffold with ortho-sec-butyl substituent
Environmental fate property optimization and thermal process stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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